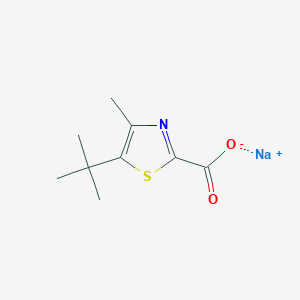

![molecular formula C7H13ClN2OS B3098185 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 1332528-60-5](/img/structure/B3098185.png)

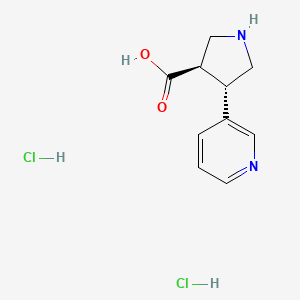

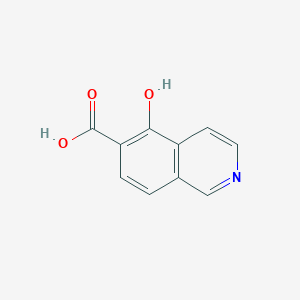

2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Physical and Chemical Properties Analysis

The compound is a solid form . Unfortunately, the search results do not provide more specific physical and chemical properties of “2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride”.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Evaluation

A novel series of bi-heterocycles, including compounds related to 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride, was synthesized and assessed for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme. These compounds demonstrated significant inhibitory potential against the enzyme, suggesting their utility as anti-diabetic agents. Additionally, these molecules underwent in silico studies to corroborate their enzyme inhibition data and were analyzed for cytotoxic behavior against brine shrimps, showing that most exhibited potent inhibitory potential (Abbasi et al., 2020)[https://consensus.app/papers/synthesis-novel-biheterocycles-valuable-antidiabetic-abbasi/97c33a50e7f35bcd9f52cc602456ec4f/?utm_source=chatgpt].

Anticancer Properties

Another study focused on the synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, demonstrating their anticancer activity against various human tumor cell lines derived from leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Certain derivatives showed high selectivity and activity, particularly against melanoma and breast cancer, highlighting their potential in cancer therapy (Ostapiuk et al., 2015)[https://consensus.app/papers/synthesis-anticancer-properties-ostapiuk/5e4ef06856595491ab5207e77d335943/?utm_source=chatgpt].

Antimicrobial Activity

Another study synthesized 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene derivatives from hydrazonoyl halides and evaluated them for antimicrobial activity. The newly synthesized compounds were tested against different microorganisms, including a Gram-negative strain (Escherichia coli), a Gram-positive strain (Staphylococcus albus), and several fungal strains, showing significant activity, which could assist in developing treatments against microbial infections (Abdelhamid et al., 2010)[https://consensus.app/papers/synthesis-antimicrobial-activity-some-5arylazothiazole-abdelhamid/9bff219ad0cc5eb7ae526749662924f5/?utm_source=chatgpt].

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

The compound interacts with its target, DNA gyrase, leading to the inhibition of the enzyme . This interaction disrupts the supercoiling process, which is crucial for bacterial DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . The disruption of this pathway leads to the cessation of bacterial growth and replication, resulting in the bactericidal effect .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the death of the bacteria .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride' involves the reaction of 2-chloroethylamine hydrochloride with 5-methyl-2-thiouracil to form 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "5-methyl-2-thiouracil", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloroethylamine hydrochloride is dissolved in water.", "Step 2: 5-methyl-2-thiouracil is added to the solution and the mixture is heated to reflux for several hours.", "Step 3: The reaction mixture is cooled and the product, 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol, is isolated by filtration and washed with water.", "Step 4: The product is dissolved in hydrochloric acid and the solution is evaporated to dryness to yield the dihydrochloride salt of the compound." ] } | |

Número CAS |

1332528-60-5 |

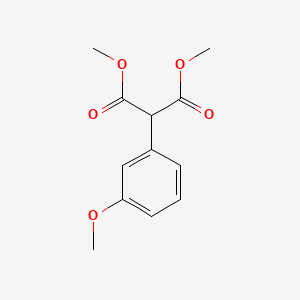

Fórmula molecular |

C7H13ClN2OS |

Peso molecular |

208.71 g/mol |

Nombre IUPAC |

2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;hydrochloride |

InChI |

InChI=1S/C7H12N2OS.ClH/c1-6-4-9-7(11-6)5-8-2-3-10;/h4,8,10H,2-3,5H2,1H3;1H |

Clave InChI |

JAOXLQLJBDOHOO-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(S1)CNCCO.Cl.Cl |

SMILES canónico |

CC1=CN=C(S1)CNCCO.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

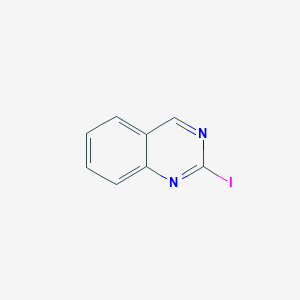

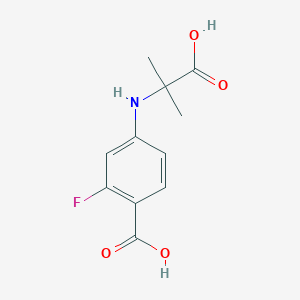

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)